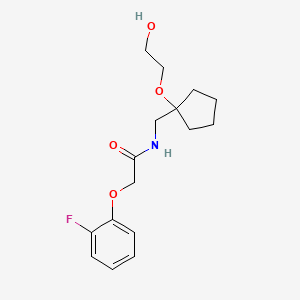
2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide is an organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a fluorophenoxy group, a hydroxyethoxy group, and a cyclopentylmethyl acetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 2-fluorophenol: This can be achieved by the nucleophilic aromatic substitution of fluorobenzene with a suitable nucleophile.
Etherification: The 2-fluorophenol is then reacted with an appropriate alkylating agent to form 2-(2-fluorophenoxy)ethanol.
Cyclopentylation: The 2-(2-fluorophenoxy)ethanol is further reacted with cyclopentyl bromide in the presence of a base to form the cyclopentyl ether derivative.
Acetamide Formation: Finally, the cyclopentyl ether derivative is reacted with chloroacetyl chloride and an amine to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide involves its interaction with specific molecular targets. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the hydroxyethoxy group can form hydrogen bonds with amino acid residues. The cyclopentylmethyl acetamide moiety may enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide
- 2-(2-bromophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide
- 2-(2-methylphenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide
Uniqueness
2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to its molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO4/c17-13-5-1-2-6-14(13)21-11-15(20)18-12-16(22-10-9-19)7-3-4-8-16/h1-2,5-6,19H,3-4,7-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTIAERZSOHAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)COC2=CC=CC=C2F)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2434925.png)
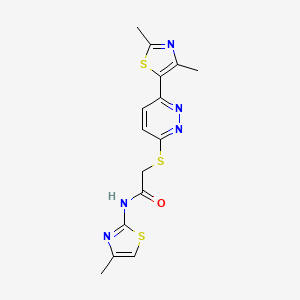
![N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide](/img/structure/B2434927.png)
![[(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)
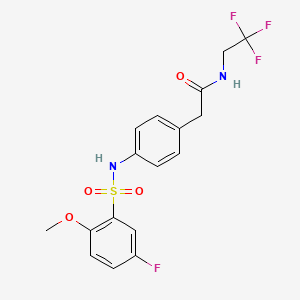
![Tert-butyl 3-{1-[3-(benzyloxy)phenyl]-1-hydroxyethyl}piperidine-1-carboxylate](/img/structure/B2434933.png)

![n-(2-methoxy-5-nitrophenyl)-1-[6-(1h-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2434936.png)

![2-((4-(trifluoromethyl)benzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2434939.png)
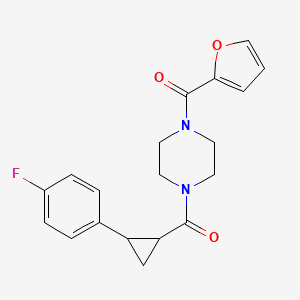
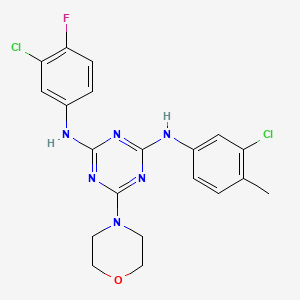
![(E)-N-[(4-Cyano-3-methoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2434945.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2434947.png)
